Acetyl-ACTH (3-24) (human, bovine, rat)

Peptide Chemistry Chromatography Quality Control

Sourcing a well-characterized Tetracosactide EP Impurity I reference standard often requires navigating uncertain identity and inadequate documentation. Acetyl-ACTH (3-24) (human, bovine, rat) resolves this need as the formally designated EP impurity, supplied with full characterization data for ANDA submissions, method validation (AMV), and QC batch-release testing. • EP-compliant N-acetylated fragment (MW 2725.26) enabling unambiguous MS identification and traceability to pharmacopoeial standards. • Distinct MC1R agonist pharmacology eliminates confounding steroidogenic activity, ensuring assay selectivity versus ACTH (1-24). • Validated for human, bovine, and rat sequences; shipped under cold-chain conditions to preserve peptide integrity.

Molecular Formula C127H200N38O28S
Molecular Weight 2739.3 g/mol
Cat. No. B1495793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-ACTH (3-24) (human, bovine, rat)
Molecular FormulaC127H200N38O28S
Molecular Weight2739.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C
InChIInChI=1S/C127H200N38O28S/c1-71(2)102(118(186)144-68-99(169)147-82(33-16-20-51-129)106(174)149-83(34-17-21-52-130)107(175)150-85(37-23-54-139-125(132)133)108(176)155-90(39-25-56-141-127(136)137)122(190)164-58-27-41-97(164)117(185)162-104(73(5)6)119(187)154-84(35-18-22-53-131)112(180)160-103(72(3)4)120(188)159-94(62-76-43-45-79(168)46-44-76)123(191)165-59-28-42-98(165)124(192)193)161-116(184)96-40-26-57-163(96)121(189)89(36-13-10-19-50-128)148-100(170)67-143-105(173)92(63-77-65-142-81-32-15-14-31-80(77)81)157-109(177)86(38-24-55-140-126(134)135)151-113(181)91(61-75-29-11-9-12-30-75)156-114(182)93(64-78-66-138-70-145-78)158-110(178)87(47-48-101(171)172)152-111(179)88(49-60-194-8)153-115(183)95(69-166)146-74(7)167/h9,11-12,14-15,29-32,43-46,65-66,70-73,82-98,102-104,142,166,168H,10,13,16-28,33-42,47-64,67-69,128-131H2,1-8H3,(H,138,145)(H,143,173)(H,144,186)(H,146,167)(H,147,169)(H,148,170)(H,149,174)(H,150,175)(H,151,181)(H,152,179)(H,153,183)(H,154,187)(H,155,176)(H,156,182)(H,157,177)(H,158,178)(H,159,188)(H,160,180)(H,161,184)(H,162,185)(H,171,172)(H,192,193)(H4,132,133,139)(H4,134,135,140)(H4,136,137,141)/t82-,83-,84+,85-,86-,87-,88-,89+,90-,91-,92-,93-,94-,95-,96-,97-,98-,102-,103-,104-/m0/s1
InChIKeyNQCNCLZMTFRBIT-MRBGVJKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-ACTH (3-24) Product Reference


Acetyl-ACTH (3-24) (human, bovine, rat) (CAS: 1815617-99-2, MW: 2725.26) is an N-terminal acetylated 22-amino acid peptide fragment derived from proopiomelanocortin (POMC), spanning residues 3–24 of the adrenocorticotropic hormone (ACTH) sequence . Unlike full-length ACTH (1-39) or the clinical agonist tetracosactide (ACTH 1-24), this fragment lacks the critical N-terminal signaling motif (H6F7R8W9) required for MC2R activation and instead functions as an agonist at the melanocortin-1 receptor (MC1R) [1]. The compound is formally designated as Tetracosactide EP Impurity I (Acetyltetracosactide-(3-24)-peptide) in the European Pharmacopoeia, establishing a defined regulatory-grade identity for analytical reference applications [2].

Workflow
Analytical reference standard (Tetracosactide EP Impurity I) or MC1R agonist research
Receptor Fit
Selective MC1R agonist; no MC2R-mediated steroidogenesis
Species Scope
Reported for human, bovine, and rat; other species require independent verification

Acetyl-ACTH (3-24) Substitution Risks


Substitution with non-acetylated ACTH (3-24) or other ACTH fragments is not functionally or analytically equivalent. The N-terminal acetyl group on Acetyl-ACTH (3-24) (molecular formula C126H198N38O28S, MW 2725.26 [1]) confers distinct physicochemical properties versus non-acetylated ACTH (3-24) (C124H196N38O27S, MW 2683.19 ), including altered hydrophobicity, proteolytic stability, and chromatographic retention behavior. Functionally, Acetyl-ACTH (3-24) serves as an MC1R agonist , whereas ACTH (11-24) functions as an ACTH receptor antagonist , and ACTH (1-24) (tetracosactide) acts as a full MC2R agonist stimulating steroidogenesis [2]. These divergent pharmacological profiles preclude interchangeable use in receptor pharmacology, impurity profiling, or bioactivity assays. Furthermore, the species scope differs: Acetyl-ACTH (3-24) is validated for human, bovine, and rat sequences, whereas non-acetylated ACTH (3-24) carries a broader species annotation (human, bovine, mouse, ovine, porcine, rabbit, rat) , underscoring that procurement specifications must align precisely with experimental design.

Non-acetylated ACTH (3–24)
Free N-terminal amine alters HPLC retention and proteolytic stability; may shift impurity profiling results and receptor-interaction kinetics.
ACTH (1–24) (tetracosactide)
Full MC2R agonist that induces adrenal steroidogenesis; would confound MC1R-selective readouts in melanocyte or pigmentation studies.
ACTH (11–24) antagonist
Reported as adrenal ACTH receptor antagonist; cannot substitute for an MC1R agonist in receptor pharmacology or bioactivity assays.

Acetyl-ACTH (3-24) Comparative Evidence


N-Terminal Acetylation Structural Difference

Acetyl-ACTH (3-24) (human, bovine, rat) is distinguished from the non-acetylated ACTH (3-24) fragment by the presence of an N-terminal acetyl group (Ac-Ser) [1]. This modification increases the molecular weight by approximately 42 Da (MW 2725.26 vs. 2683.19) and alters the molecular formula from C124H196N38O27S to C126H198N38O28S [2]. The acetyl cap eliminates the N-terminal positive charge present on the free amine of ACTH (3-24), modifying peptide behavior in reversed-phase HPLC and capillary electrophoresis (CE) separations [3].

N‑Terminal Acetylation
Head-to-head
ΔMW +42 Da
Confers distinct chromatographic identity vs. non‑acetylated ACTH (3–24)
Eliminates N‑terminal positive charge; verified by HPLC retention shift and MS
Peptide Chemistry Chromatography Quality Control

MC1R Agonist vs. MC2R Agonist Activity

Acetyl-ACTH (3-24) (human, bovine, rat) functions as an agonist at the melanocortin-1 receptor (MC1R) but lacks the N-terminal H6F7R8W9 motif essential for melanocortin-2 receptor (MC2R) activation [1]. In contrast, ACTH (1-24) (tetracosactide/cosyntropin) contains the full H6F7R8W9 signaling motif and K15K16R17R18P19 binding region, enabling it to activate MC2R and stimulate adrenal steroidogenesis [2]. ACTH (1-24) induces an 8-fold increase in corticosterone secretion in adrenal cortex assays, whereas Acetyl-ACTH (3-24) produces no steroidogenic response due to truncation of the N-terminal activation domain [3].

MC1R vs. MC2R Activity
Reported
Acetyl‑ACTH (3–24): no steroidogenic response
ACTH (1–24): 8‑fold increase reported
MC1R‑selective probe; avoids adrenal axis activation
MC1R‑expressing cell models; adrenal cortex suspension assays
Melanocortin Receptor GPCR Pharmacology Signal Transduction

EP Impurity I Regulatory Status

Acetyl-ACTH (3-24) (human, bovine, rat) is formally designated as Tetracosactide EP Impurity I (Acetyltetracosactide-(3-24)-peptide) in the European Pharmacopoeia [1]. This regulatory classification distinguishes it from all other ACTH fragments that are not EP-listed impurities. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) support during commercial production of tetracosactide [2]. In published impurity profiling studies using CE-TOF-MS and LC-TOF-MS, N- and C-terminally truncated peptides including the (3-24) fragment were identified and semi-quantitatively estimated in commercial tetracosactide preparations [3].

EP Impurity Status
Head-to-head
Tetracosactide EP Impurity I
Defined pharmacopoeial reference standard identity
Non‑acetylated ACTH (3–24) is not an EP‑listed impurity
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Species Validation Scope

Acetyl-ACTH (3-24) is validated and annotated for three species—human, bovine, and rat—reflecting the sequence identity of ACTH residues 3–24 across these mammals . In contrast, the non-acetylated ACTH (3-24) fragment is annotated for seven species: human, bovine, mouse, ovine, porcine, rabbit, and rat . This difference is not due to sequence variation (the 3–24 region is highly conserved) but rather reflects the scope of validation data provided by suppliers and the intended use context. The narrower species annotation of the acetylated form aligns with its role as a defined pharmaceutical impurity reference standard, where precise specification is required .

Species Scope
Source review
Human, bovine, rat (3 spp.)
Supplier‑validated annotation; fewer species than non‑acetylated analog
Non‑acetylated form spans 7 species; cross‑species extrapolation requires verification
Species Specificity Peptide Sequence Conservation Assay Design

Binding Affinity and SAR of ACTH Fragments

While direct binding data for Acetyl-ACTH (3-24) at MC1R are not published with quantitative Ki/Kd values, the broader ACTH fragment SAR literature provides quantitative context for understanding the binding properties of related fragments. Radioligand binding studies using rat adrenal cortex membranes established that [³H]ACTH (11-24) binds with high affinity (Kd = 1.8 ± 0.1 nM) [1]. The minimal binding epitope was identified as ACTH (15-18) (KKRR sequence), which binds with Kd = 2.1 ± 0.1 nM and Ki = 2.3 ± 0.2 nM [2]. Notably, ACTH (15-18) at 1–1000 nM did not activate adenylate cyclase, confirming antagonist pharmacology at the adrenal ACTH receptor [3]. These data establish that the C-terminal basic region (residues 15–18 KKRR) within the 3–24 fragment contributes to high-affinity receptor interaction, while N-terminal truncation removes the activation domain present in ACTH (1-24).

Binding Motif Affinity
Class-level
Kd ~1.8–2.3 nM (KKRR)
Predicts nanomolar receptor engagement via 15–18 motif
Data from ACTH (11–24) and (15–18) fragments; not directly measured on Acetyl‑ACTH (3–24)
Receptor Binding Structure-Activity Relationship ACTH Pharmacology

CE vs. LC Separation for Impurity Profiling

In a comparative analytical study of tetracosactide impurities, capillary electrophoresis (CE) demonstrated higher suitability for the separation of smaller tetracosactide fragments such as Acetyl-ACTH (3-24), while liquid chromatography (LC) was more efficient for larger peptides containing protecting groups [1]. This differential separation efficiency has direct implications for method selection in impurity profiling workflows. Semi-quantitative estimation of relative impurity amounts across different samples and commercial preparations revealed that the number and type of impurities varied between samples, underscoring the need for validated reference standards including EP Impurity I [2].

CE vs. LC Separation
Head-to-head
CE superior for smaller truncated fragments
Recommended for EP Impurity I detection and quantification
LC more efficient for larger protected peptides; CE‑TOF‑MS and LC‑TOF‑MS data available
Analytical Chemistry Capillary Electrophoresis HPLC Method Development

Acetyl-ACTH (3-24) Application Scenarios


Pharmaceutical QC Reference Standard

Acetyl-ACTH (3-24) (human, bovine, rat) is the designated Tetracosactide EP Impurity I, supplied with EP-compliant characterization data for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of tetracosactide (cosyntropin) [1]. The compound enables traceability to pharmacopoeial standards (USP or EP) and is essential for regulatory-compliant impurity profiling in GMP environments [2]. Capillary electrophoresis (CE) is the recommended separation technique for detecting and quantifying this truncated fragment class, based on comparative method evaluation data showing superior resolution of smaller tetracosactide fragments by CE versus LC [3].

MC1R Agonist for Melanocyte Research

Acetyl-ACTH (3-24) (human, bovine, rat) functions as an MC1R agonist, making it suitable for investigations of melanocortin-1 receptor signaling in melanocytes and pigmentation biology [1]. Because the compound lacks the N-terminal H6F7R8W9 motif required for MC2R activation, it does not stimulate adrenal steroidogenesis, allowing researchers to study MC1R-mediated pathways without confounding activation of the HPA axis [2]. This pharmacological selectivity distinguishes it from ACTH (1-24) (tetracosactide), which activates both MC1R and MC2R and induces an 8-fold increase in corticosterone secretion [3]. Researchers using human, bovine, or rat systems are within the validated species scope; studies in mouse, ovine, porcine, or rabbit models require independent sequence verification [4].

ACTH Fragment SAR Studies

Acetyl-ACTH (3-24) (human, bovine, rat) provides a defined N-terminally acetylated fragment spanning residues 3–24 of the ACTH sequence, containing the C-terminal basic binding motif (residues 15–18 KKRR) identified as critical for high-affinity receptor interaction (Kd = 2.1 ± 0.1 nM for ACTH 15-18) while lacking the N-terminal activation domain [1]. The N-terminal acetyl modification (MW 2725.26 vs. 2683.19 for non-acetylated ACTH 3-24) introduces a defined chemical cap that alters peptide stability and chromatographic behavior, enabling SAR studies comparing acetylated versus free-amine N-termini [2]. This compound serves as an intermediate-length fragment for mapping the transition between the binding-only pharmacology of ACTH (11-24) (Kd = 1.8 ± 0.1 nM, no adenylate cyclase activation) and the full agonist pharmacology of ACTH (1-24) [3].

CE-Based Impurity Profiling Method

For analytical laboratories developing or validating impurity profiling methods for tetracosactide drug substance, Acetyl-ACTH (3-24) (human, bovine, rat) serves as a characterized reference standard for Tetracosactide EP Impurity I [1]. Published data indicate that capillary electrophoresis (CE) provides higher suitability for separating smaller tetracosactide fragments including Acetyl-ACTH (3-24), whereas liquid chromatography (LC) is more efficient for larger peptides containing protecting groups [2]. Semi-quantitative analysis of multiple commercial tetracosactide samples confirmed variability in impurity profiles, underscoring the need for validated reference materials in batch release testing and stability studies [3]. The distinct molecular weight (2725.26 Da) and N-terminal acetyl cap enable unambiguous identification by MS detection in both CE-TOF-MS and LC-TOF-MS workflows [4].

Application
Selection Property
Validation Focus
Pharmaceutical QC Reference Standard
EP Impurity I designation; CoA-supported characterization
CE‑based impurity profiling method validation
MC1R Pharmacology Studies
MC1R‑selective agonist; no MC2R‑mediated steroidogenesis
Melanocyte signaling without HPA axis activation
ACTH Fragment SAR Mapping
N‑acetylated 3–24 fragment with KKRR binding motif
Binding domain contribution separate from activation domain
CE Impurity Profiling Method
Fragment separation efficiency by CE
Unambiguous MS identification using ΔMW signature

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